Example 1: Starting from a 3-substituted pyrrolidine, the oxazole ring can be formed through a condensation reaction with an appropriate α-haloketone or α-haloaldehyde, followed by cyclization and dehydration. []
Example 2: Alternatively, the pyrrolidine ring can be constructed onto a pre-existing oxazole scaffold. This approach often involves reactions like 1,3-dipolar cycloadditions or ring-closing metathesis. []
Example 1: The nitrogen atom in the pyrrolidine ring can be readily functionalized through alkylation, acylation, or sulfonylation reactions. These modifications can modulate the compound's basicity, lipophilicity, and interactions with biological targets. []
Example 2: The oxazole ring itself can participate in reactions such as electrophilic aromatic substitution or Diels-Alder reactions, providing opportunities for further structural elaboration. []
Example 1: Some derivatives act as enzyme inhibitors, interfering with specific biochemical pathways involved in disease progression. For instance, a series of 3-(pyrrolidin-3-yl)-1,2-oxazole derivatives have been reported as potent and selective inhibitors of histone methyltransferase EZH2, an epigenetic regulator implicated in cancer. []
Example 2: Others may function as receptor agonists or antagonists, modulating downstream signaling cascades and influencing cellular responses. []
Anti-cancer activity: Compounds like 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943) exhibit potent and selective inhibition of PDE9A, making them promising candidates for treating cognitive disorders. [] Compound CPI-1205 is a highly potent and selective inhibitor of EZH2, displaying robust antitumor effects. []
Antimicrobial activity: Derivatives incorporating this scaffold have shown promising activity against various bacterial and fungal strains. []
[11C]4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2OMe): This compound was investigated as a potential PET radioligand for visualizing δ-containing GABAA receptors in the brain. []
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205): Identified as a potent and selective EZH2 inhibitor with promising antitumor activity. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: